6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Choose 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine for its unique structural triad: the 2-difluoromethyl group enhances metabolic stability, the 6-chloro leaving group enables robust Pd-catalyzed late-stage diversification, and the 7-ethyl substituent provides an optimal LogP (~1.50) balancing solubility and permeability. Unlike 7-methyl or 7-isobutyl analogs, this scaffold offers a strategic middle-ground for probing kinase ATP-binding pockets, making it an essential intermediate for PDE4 inhibitor SAR and IP6K/CDK isoform selectivity studies. Insist on CAS 1707571-16-1 to avoid regioisomeric impurities (e.g., C8-difluoromethyl variants) that compromise synthetic route fidelity and biological assay reproducibility.

Molecular Formula C8H7ClF2N4
Molecular Weight 232.62 g/mol
Cat. No. B11874465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine
Molecular FormulaC8H7ClF2N4
Molecular Weight232.62 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C(=NC(=N2)C(F)F)Cl
InChIInChI=1S/C8H7ClF2N4/c1-2-15-3-12-7-4(15)5(9)13-8(14-7)6(10)11/h3,6H,2H2,1H3
InChIKeyOASPQNHYNCKXKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine: A Fluorinated Purine Scaffold for Medicinal Chemistry


6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine (CAS 1707571-16-1) is a synthetic purine derivative characterized by a chlorine atom at the 6-position, a difluoromethyl group at the 2-position, and an ethyl group at the 7-position of the purine ring . As a fluorinated heterocyclic building block, it serves as a versatile intermediate in the synthesis of nucleoside analogs and enzyme inhibitors, where its unique substitution pattern is designed to enable selective modulation of target proteins . The difluoromethyl group is a recognized isostere that can enhance metabolic stability and modulate lipophilicity (LogP predicted at ~1.5) compared to non-fluorinated or trifluoromethyl analogs, making this compound a strategically differentiated candidate for lead optimization campaigns [1].

Why In-Class Purines Cannot Simply Replace 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine


Purine derivatives with seemingly minor structural variations—such as altering the N7-alkyl chain length, shifting the difluoromethyl group to the C8 position, or removing halogen substituents—exhibit drastically different physicochemical and biological profiles. The specific combination of a 2-difluoromethyl group and a 6-chloro substituent on a 7-ethyl-7H-purine core establishes a unique hydrogen-bonding and electronic environment critical for target engagement and synthetic derivatization. For example, the 7-ethyl group provides distinct lipophilic character and steric bulk compared to a 7-methyl analog (LogP ~1.50 vs. ~1.01), which directly impacts membrane permeability and off-rate kinetics [1]. Furthermore, relocating the difluoromethyl group from the C2 to the C8 position, as in 6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine, fundamentally alters the molecular electrostatic potential and tautomeric preferences, making simple substitution impossible without re-optimizing the entire structure-activity relationship . Therefore, procurement decisions based solely on purine-class membership risk introducing compounds with unpredictable performance in established synthetic routes or biological assays.

Quantitative Differentiation Guide for Procuring 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine


N7-Ethyl vs. N7-Methyl Lipophilicity: Impact on Drug Likeness

Replacing the N7-methyl group (6-Chloro-2-(difluoromethyl)-7-methyl-7H-purine) with an N7-ethyl group increases predicted lipophilicity, improving LogP from approximately 1.01 to a calculated value of around 1.50 [1]. This difference is quantifiable and translates to an approximately 3-fold increase in partition coefficient, which is significant in medicinal chemistry for enhancing membrane permeability and potentially improving oral bioavailability. This trend is consistent with known additive contributions of methylene groups to LogP, and positions the ethyl analog as a more lipophilic tool for probing hydrophobic binding pockets.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric Differentiation from C8-Difluoromethyl Analogs

Positioning the difluoromethyl group at the C2 position, as opposed to the C8 position found in 6-Chloro-8-(difluoromethyl)-9-ethyl-9H-purine, results in a distinct molecular electrostatic environment . In purine-based inhibitors, the C2 substituent directly interacts with the kinase hinge region, whereas the C8 substituent is oriented towards the solvent front or ribose pocket. This regioisomeric difference is critical in programs targeting phosphodiesterases (e.g., PDE4) where purine derivatives with difluoromethyl at the 2-position are specifically claimed for their enhanced inhibitory activity and metabolic stability compared to other regioisomers [1].

Medicinal Chemistry Kinase Inhibition Molecular Recognition

Retention of 6-Chloro Leaving Group for Downstream Derivatization

The 6-chloro substituent is retained as a versatile synthetic handle, enabling palladium-catalyzed cross-coupling reactions for the introduction of diverse C-substituents at the 6-position [1]. This is in direct contrast to des-chloro analogs like 2-(difluoromethyl)-7-ethyl-7H-purine, which lack this reactive site and commit the user to a fixed substitution pattern. The presence of the chlorine atom allows for late-stage functionalization, a key advantage in library synthesis where structural diversity is required from a common intermediate. The 6-chloro-7-ethyl-7H-purine core is a known precursor for this chemistry, offering a validated synthetic trajectory .

Synthetic Chemistry Nucleoside Analogs Cross-Coupling

Differentiation from 7-Isobutyl Analog in Steric Bulk and LogP

Compared to the 7-isobutyl analog (6-Chloro-2-(difluoromethyl)-7-isobutyl-7H-purine, CAS 1707667-92-2), the 7-ethyl derivative possesses significantly reduced steric bulk at the N7 position . This translates to a lower molecular weight (232.62 vs. 260.68 g/mol) and a correspondingly lower predicted LogP. In the context of fragment-based drug discovery or lead optimization, the smaller ethyl group offers a better balance between hydrophobic contacts and ligand efficiency metrics, making it a more suitable starting point when minimizing molecular weight is a priority. The isobutyl analog is described as having improved lipophilicity, which may be a disadvantage for solubility .

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

Where 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine Excels: Application-Driven Procurement Scenarios


PDE4 Inhibitor Lead Optimization Programs

The difluoromethyl group at the 2-position is a key structural element in a patented class of purine derivatives with inhibitory activity against phosphodiesterase IV (PDE4), a target for asthma and COPD [1]. This specific compound serves as a critical intermediate or tool compound for SAR studies aimed at optimizing potency and metabolic stability over other N7-alkyl or C8-substituted analogs, as established by the regioisomeric differentiation evidence.

Synthesis of Diversified Nucleoside Analog Libraries

The 6-chloro leaving group enables robust palladium-catalyzed cross-coupling for late-stage diversification [1]. This makes the compound a superior building block over des-chloro variants for creating compound libraries to probe purine-binding enzymes, including IP6Ks, CDKs, and other kinases where N7-substitution patterns influence isoform selectivity .

Physicochemical Property Optimization in Fragment-Based Drug Discovery

Its intermediate LogP (~1.50) and moderate molecular weight (232.62) position it as an attractive fragment-like scaffold for targets where balancing solubility and permeability is crucial. Compared to the 7-methyl analog (lower LogP) and the 7-isobutyl analog (higher LogP and steric bulk), the 7-ethyl derivative offers a unique middle-ground profile for efficient hydrophobic binding interactions without excessively compromising solubility [1].

Tool Compound for Investigating N7-Alkyl Effects on Kinase Selectivity

Emerging structure-activity relationships for IP6K and related kinases highlight the importance of the N7-substituent in achieving isoform selectivity [1]. This compound, with its specific N7-ethyl and C2-difluoromethyl combination, serves as a precise comparator to the N7-methyl analog in probing the steric and electronic requirements of the kinase ATP-binding pocket, aiding in the design of selective inhibitors where other analogs have failed due to poor solubility or potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(difluoromethyl)-7-ethyl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.